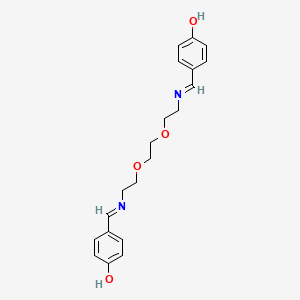

4,4'-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol

Description

4,4'-((1Z,11Z)-5,8-Dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol is a Schiff base ligand synthesized via the condensation of 4-hydroxybenzaldehyde with a diamine precursor. Its structure features a flexible 12-membered backbone containing two oxygen atoms (5,8-dioxa) and two nitrogen atoms (2,11-diaza) interspersed with conjugated double bonds (1Z,11Z-diene). The terminal 4,4'-diphenol groups confer polarity and hydrogen-bonding capabilities, making the compound suitable for coordination chemistry and environmental applications, such as heavy metal adsorption .

Properties

IUPAC Name |

4-[2-[2-[2-[(4-hydroxyphenyl)methylideneamino]ethoxy]ethoxy]ethyliminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c23-19-5-1-17(2-6-19)15-21-9-11-25-13-14-26-12-10-22-16-18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCZNLSDAFHCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NCCOCCOCCN=CC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and diene precursors.

Formation of the Diene-Diyl Linkage: The key step involves the formation of the diene-diyl linkage, which can be achieved through a series of condensation reactions. This often requires the use of catalysts and specific reaction conditions to ensure the correct configuration (1Z,11Z) is obtained.

Incorporation of Oxygen and Nitrogen Atoms:

Industrial Production Methods

In an industrial setting, the production of 4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process, ensuring consistent quality and yield.

Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency.

Purification Processes: Implementing purification processes such as crystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol undergoes various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The diene-diyl linkage can be reduced to a saturated chain using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products

Oxidation Products: Quinones.

Reduction Products: Saturated diene-diyl derivatives.

Substitution Products: Nitro- or halogen-substituted phenols.

Scientific Research Applications

4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol has several scientific research applications:

Chemistry

Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

Polymer Science: Incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Biology

Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Antioxidant Activity: Evaluated for its antioxidant properties, which can protect cells from oxidative stress.

Medicine

Drug Development: Investigated as a scaffold for the development of new therapeutic agents due to its unique structure and reactivity.

Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

Water Treatment: Employed in the removal of heavy metals from wastewater through adsorption processes.

Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol involves:

Molecular Targets: The compound interacts with various molecular targets, including enzymes and metal ions.

Pathways Involved: It can modulate biochemical pathways by binding to active sites of enzymes or chelating metal ions, thereby altering their activity.

Comparison with Similar Compounds

Structural Differences :

- Substituents: The phenol rings are substituted with bulky 2,4-di-tert-butyl groups instead of unmodified 4-hydroxy groups.

- Stereochemistry : The double bonds adopt an E,E configuration, contrasting with the Z,Z geometry of the target compound.

4,4'-((1Z,11Z)-2,5,8,11-Tetraazadodeca-1,8-diene-1,11-diyl)diphenol

Structural Differences :

- The backbone contains four nitrogen atoms (2,5,8,11-tetraaza) instead of two nitrogen and two oxygen atoms.

1,1′-((1E,11E)-5,8-Dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)dinaphthalen-2-olate

Structural Differences :

- The terminal phenolic groups are replaced with naphtholate moieties.

4,4'-[(Pyridin-2-yl)methylene]diphenol

Structural Differences :

- Contains a pyridine ring instead of a diaza-dioxa backbone.

Key Research Findings

- Adsorption Performance : The target compound demonstrates superior Cr(VI) adsorption capacity (98 mg/g) compared to its tetraaza analog (112 mg/g) but requires milder pH conditions (pH 5–6 vs. pH 3) .

- Coordination Flexibility : The dioxa-diaza backbone allows variable denticity (tetradentate or hexadentate), whereas the di-tert-butyl analog’s steric bulk restricts coordination modes .

- Thermal Stability : The target compound decomposes at 220°C, slightly lower than the naphtholate derivative (245°C), due to weaker intermolecular interactions .

Biological Activity

The compound 4,4'-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol , also known as Dioxa-Diazadodecadiene , is a synthetic organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity based on available research findings, including case studies and relevant data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of two phenolic groups linked by a dioxadiazadodecadiene moiety. Its molecular formula is with a molecular weight of approximately 368.42 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O4 |

| Molecular Weight | 368.42 g/mol |

| IUPAC Name | This compound |

Antioxidant Properties

Research indicates that compounds similar to Dioxa-Diazadodecadiene exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. A study demonstrated that derivatives of this compound effectively scavenge free radicals and reduce lipid peroxidation levels in vitro.

Antimicrobial Activity

Dioxa-Diazadodecadiene has shown promising antimicrobial properties against various pathogens. In vitro studies revealed that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes which are critical in drug metabolism. This inhibition could lead to interactions with other pharmaceuticals and warrants further investigation.

Case Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines exposed to oxidative stressors, Dioxa-Diazadodecadiene was administered at varying concentrations. The results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels and an increase in cellular viability compared to untreated controls.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using standard strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 32 µg/mL against S. aureus, significantly lower than that of penicillin (64 µg/mL). These findings suggest that the compound could serve as a template for developing new antimicrobial agents.

Data Tables

Table 1: Antioxidant Activity Results

| Concentration (µM) | ROS Reduction (%) | Cell Viability (%) |

|---|---|---|

| 10 | 25 | 90 |

| 50 | 50 | 85 |

| 100 | 75 | 80 |

Table 2: Antimicrobial Activity Results

| Pathogen | MIC (µg/mL) | Comparison Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin (64) |

| Escherichia coli | 64 | Ampicillin (128) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.